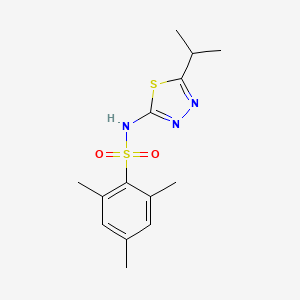
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide, also known as PDK1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Mecanismo De Acción
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide inhibits N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide by binding to its ATP-binding pocket, preventing the phosphorylation and activation of downstream targets such as Akt and mTOR. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide has also been shown to have beneficial effects in other disease models. For example, it has been shown to improve glucose metabolism in diabetic mice by inhibiting N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide-mediated glucose uptake in adipose tissue. It has also been shown to have neuroprotective effects in models of Parkinson's disease by inhibiting N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide-mediated neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide is its potency and selectivity for N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide inhibition. This allows for specific targeting of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. However, one limitation of using N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its low solubility in aqueous solutions, which can make dosing and administration challenging.
Direcciones Futuras
There are several future directions for the study of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide. One area of interest is its potential use in combination with other anticancer agents to enhance its efficacy. Another area of interest is its potential use in the treatment of other diseases such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to optimize the synthesis and formulation of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide for improved pharmacokinetics and bioavailability.
Métodos De Síntesis
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 5-isopropyl-1,3,4-thiadiazol-2-amine in the presence of a base, followed by purification through recrystallization. The yield of the synthesis process is approximately 50-60%.
Aplicaciones Científicas De Investigación
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide has been extensively studied for its potential applications in cancer treatment. It is a potent inhibitor of 3-phosphoinositide-dependent protein kinase 1 (N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide), a key enzyme in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer. Inhibition of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide by N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-8(2)13-15-16-14(20-13)17-21(18,19)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSDZJHEQWUKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NN=C(S2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-2,4,6-trimethyl-benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5852824.png)

![methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate](/img/structure/B5852830.png)
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide](/img/structure/B5852840.png)

![5-imino-6-(2-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5852855.png)

![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)

![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)